Cas no 1223174-42-2 (N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide)

N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is a specialized organic compound featuring a unique molecular structure combining a cyanocyclopentyl group and a phenyl-substituted dihydropyridazinone moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for applications requiring selective biological activity. Its structural attributes, including the electron-withdrawing cyano group and the heterocyclic core, may contribute to enhanced binding affinity or metabolic stability in drug development. The compound's well-defined chemical properties make it suitable for research in medicinal chemistry, where precise molecular modifications are critical. Its synthesis and characterization are of interest for exploring novel therapeutic agents or biochemical probes.
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide structure
1223174-42-2 structure
Product name:N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
CAS No:1223174-42-2
MF:C18H18N4O2
Molecular Weight:322.361123561859
CID:6398440
PubChem ID:47056232

N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
    • N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
    • EN300-26688474
    • AKOS034510405
    • Z649072628
    • 1223174-42-2
    • インチ: 1S/C18H18N4O2/c19-13-18(10-4-5-11-18)20-16(23)12-22-17(24)9-8-15(21-22)14-6-2-1-3-7-14/h1-3,6-9H,4-5,10-12H2,(H,20,23)
    • InChIKey: SLHGVFBGYAANFD-UHFFFAOYSA-N
    • SMILES: O=C(CN1C(C=CC(C2C=CC=CC=2)=N1)=O)NC1(C#N)CCCC1

計算された属性

  • 精确分子量: 322.14297583g/mol
  • 同位素质量: 322.14297583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 616
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.6Ų
  • XLogP3: 1.6

N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26688474-0.05g
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
1223174-42-2 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide 関連文献

N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamideに関する追加情報

Professional Introduction to N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide (CAS No: 1223174-42-2)

N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 1223174-42-2, belongs to a class of molecules that exhibit promising biological activity. The intricate molecular framework of this compound, featuring a cyclopentyl group and a pyridazine core, makes it a subject of intense study among chemists and biochemists.

The chemical structure of N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide incorporates several key functional groups that contribute to its reactivity and biological significance. The presence of a cyano group at the cyclopentyl ring and an acetamide moiety at the pyridazine ring enhances its potential as a pharmacophore. These features not only make the compound structurally interesting but also open up avenues for exploring its pharmacological effects.

In recent years, there has been growing interest in the development of novel compounds that can interact with biological targets in unique ways. The pyridazine scaffold, in particular, has been widely studied for its role in various pharmacological applications. Research indicates that pyridazine derivatives can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a phenyl group in the 3-position of the pyridazine ring further modulates these properties, making N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery. The structural features of N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide suggest that it may be able to interact with specific enzymes or receptors involved in various disease pathways. For instance, studies have shown that pyridazine derivatives can inhibit certain kinases and other enzymes that are implicated in cancer progression. The cyclopentyl group may also contribute to the compound's solubility and bioavailability, which are critical factors in drug development.

The synthesis of N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide presents an interesting challenge due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing precision. The use of multi-step synthetic routes allows chemists to introduce specific functional groups at desired positions within the molecule. This level of control is essential for optimizing the biological activity of the compound.

Recent research has also highlighted the importance of computational methods in drug discovery. Molecular modeling and virtual screening techniques can be used to predict how N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-y acetamide might interact with biological targets. These methods can help identify potential lead compounds more efficiently than traditional experimental approaches. By combining experimental synthesis with computational modeling, researchers can accelerate the drug discovery process and bring new therapeutic agents to market more quickly.

The pharmacological evaluation of N-(1-cyanocyclopentyl)-2-(6-o xo -3 -phen yl - 1 , 6 -dih ydrop y ridazin - 1 - y l)acetamide is ongoing and involves both in vitro and in vivo studies. In vitro assays can provide initial insights into the compound's biological activity by testing its interactions with isolated enzymes or cell lines. In vivo studies then confirm these findings by assessing the compound's effects on animal models. These studies are crucial for understanding how the compound behaves in a living system and for identifying any potential side effects.

The potential applications of N-(1-cyanocyclopentyl)-2-(6 oxo -3 -phen yl - 1 , 6 -dih ydrop y ridazin - 1 - y l)acetamide are broad and span multiple therapeutic areas. Given its structural similarities to known bioactive molecules, this compound may have applications in treating conditions such as cancer, inflammation, and infectious diseases. Additionally, its unique chemical properties make it a valuable tool for researchers studying enzyme mechanisms and drug-receptor interactions.

As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like N-(1-cyanocyclopentyl)-2-(6 oxo -3 -phen yl - 1 , 6 -dih ydrop y ridazin - 1 - y l)acetamide will play an increasingly important role in pharmaceutical development. The combination of cutting-edge chemistry with advanced computational methods holds great promise for discovering new drugs that can improve human health.

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